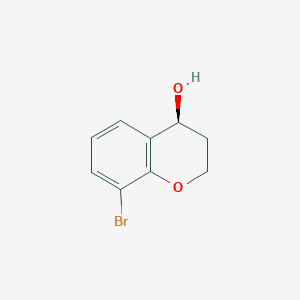

(4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol

Descripción

Overview of Dihydro-2H-chromen-4-ol Scaffold in Synthetic Organic Chemistry

The 3,4-dihydro-2H-chromen-4-ol, commonly known as a chromanol, is a bicyclic heterocyclic system consisting of a dihydropyran ring fused to a benzene (B151609) ring. This structural motif is a key component in a wide array of natural products and synthetic compounds. nih.govresearchgate.net Its significance in synthetic organic chemistry stems from its versatile reactivity and its role as a precursor to numerous other complex molecules. rsc.org

The chromanol core is characterized by a hydroxyl group at the C-4 position and a stereocenter, which are pivotal for its chemical and biological properties. The hydroxyl group can be oxidized to the corresponding chroman-4-one, reduced to a chromane (B1220400), or participate in nucleophilic substitution reactions, making it a valuable synthetic intermediate. rsc.org Chromanol-type compounds are recognized for their antioxidant capabilities, acting as radical scavengers to protect biological systems from oxidative stress. researchgate.netacs.org This activity is famously exemplified by the tocopherols (B72186) (Vitamin E), where the chromanol ring is the active antioxidant moiety. researchgate.net Furthermore, the chromanol scaffold is a recurring feature in compounds investigated for anti-inflammatory and anti-carcinogenic properties. nih.gov

The synthetic utility of the dihydro-2H-chromen-4-ol scaffold is summarized in the table below:

| Feature | Synthetic Significance |

| Hydroxyl Group (C-4) | Site for oxidation (to chromanones), reduction (to chromanes), and nucleophilic substitution. rsc.org |

| Chiral Center (C-4) | Allows for the synthesis of stereochemically defined molecules with specific biological activities. |

| Bicyclic Core | Provides a rigid and structurally defined platform for building more complex molecular architectures. |

| Aromatic Ring | Can be functionalized to modulate electronic properties and biological interactions. |

| Precursor Role | Serves as a key intermediate in the synthesis of flavonoids, tocopherols, and various pharmaceuticals. nih.govrsc.org |

Importance of Chiral Chromanol Derivatives

Chirality, or the "handedness" of a molecule, is a fundamental concept in medicinal chemistry and pharmacology. The biological systems in the human body, such as enzymes and receptors, are themselves chiral. Consequently, the different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. One enantiomer may produce the desired therapeutic effect, while the other could be inactive or even harmful.

In the context of chromanols, the carbon atom at the C-4 position bearing the hydroxyl group is a stereocenter. The specific spatial arrangement (stereochemistry) of this hydroxyl group is critical in determining how the molecule interacts with its biological targets. For instance, the biological activity of Vitamin E is highly dependent on the stereochemistry of its chromanol ring and phytyl tail. researchgate.net

The development of asymmetric synthesis methods to produce single-enantiomer chiral chromanols is therefore of paramount importance. rsc.orgnih.gov These methods ensure that only the desired, biologically active enantiomer is produced, maximizing therapeutic efficacy and minimizing potential side effects associated with the unwanted enantiomer. Recent advancements in catalysis, including asymmetric hydrogenation and kinetic resolution, have provided efficient pathways to access enantiomerically pure chromanols and their derivatives, such as flavanols. rsc.orgnih.gov

Rationale for Investigating Brominated Chromanols, specifically at the C-8 Position

The introduction of halogen atoms, particularly bromine, onto an aromatic ring is a powerful strategy in medicinal chemistry and synthetic design. Bromination can significantly alter a molecule's physicochemical properties and provide a versatile handle for further chemical modifications.

The rationale for investigating brominated chromanols, specifically at the C-8 position, is twofold:

Synthetic Utility: A bromine atom on an aromatic ring is a highly valuable functional group for synthetic chemists. It can be readily transformed into other functional groups through a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. sci-hub.se This allows the C-8 position to serve as an anchor point for introducing new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse library of complex chromanol derivatives for structure-activity relationship (SAR) studies. The C-8 position is often targeted in related heterocyclic systems like quinolines for selective functionalization. researchgate.netnih.gov

The strategic placement of bromine at C-8 thus offers a dual advantage: it can directly enhance the biological profile of the chromanol scaffold while simultaneously providing a key reactive site for building molecular complexity.

Historical Context of Dihydrochromene Synthesis Methodologies

The synthesis of dihydrochromenes and their derivatives, including chromanols, has evolved significantly over time, reflecting broader trends in organic synthesis.

Early or "classical" methods often involved multi-step sequences that were not always efficient or stereoselective. researchgate.net A common historical approach to chromanols began with the corresponding chroman-4-one. This ketone could be reduced to the racemic chromanol using standard reducing agents like sodium borohydride. To obtain a single enantiomer, a subsequent chiral resolution step would be required, a process that is often inefficient as it discards half of the material.

The late 20th and early 21st centuries witnessed a revolution in asymmetric catalysis, which profoundly impacted the synthesis of chiral molecules. Modern approaches now prioritize the direct, stereoselective synthesis of the target molecule, avoiding racemic intermediates and resolution steps. Key advancements in the synthesis of chiral chromanols and related structures include:

Asymmetric Hydrogenation: The direct asymmetric hydrogenation of chromones or the dynamic kinetic resolution of chromanones using chiral ruthenium or rhodium catalysts has become a highly efficient method for producing chiral chromanols with excellent enantioselectivity. rsc.orgnih.gov

Organocatalysis: Chiral small organic molecules have been employed as catalysts in domino reactions, such as oxa-Michael additions, to construct the chroman skeleton with high stereocontrol. researchgate.net

Transition-Metal Catalyzed Cyclizations: Various transition metals, including nickel and copper, have been used to catalyze intramolecular cyclization reactions to form the chromene ring system enantioselectively. nih.govnih.gov

This evolution from lengthy, non-selective syntheses to highly efficient and enantioselective catalytic methods has been crucial in enabling the detailed study of chiral chromanol derivatives and their potential applications.

| Synthesis Era | Dominant Methodology | Key Features |

| Classical | Reduction of chroman-4-ones followed by chiral resolution. | Multi-step, often produces racemic mixtures, requires inefficient resolution. researchgate.net |

| Modern | Catalytic Asymmetric Synthesis (e.g., Asymmetric Hydrogenation, Organocatalysis). | Highly efficient, high enantioselectivity, atom-economical, direct formation of chiral products. rsc.orgresearchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-8-bromo-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAORXMXHTGIUFI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1O)C=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568070-60-9 | |

| Record name | (4S)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Stereochemical Investigations of 4s 8 Bromo 3,4 Dihydro 2h Chromen 4 Ol

Determination of Enantiomeric Purity and Absolute Configuration

Establishing the enantiomeric excess (e.e.) and unequivocally assigning the absolute configuration at the stereogenic center (C4) are fundamental steps in the characterization of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol. A suite of chiroptical and chromatographic techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. csfarmacie.czjiangnan.edu.cn By utilizing a chiral stationary phase (CSP), the two enantiomers of 8-Bromo-3,4-dihydro-2H-chromen-4-ol can be resolved into distinct peaks. The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and the determination of the enantiomeric ratio.

The selection of the appropriate CSP is crucial for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving the enantiomers of cyclic alcohols. jiangnan.edu.cn The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is optimized to maximize resolution. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|

| (4R)-enantiomer | 12.5 | 0.5 | 99.0 |

| (4S)-enantiomer | 15.2 | 99.5 |

An alternative to direct enantiomeric separation is the derivatization of the alcohol with a chiral auxiliary to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard achiral chromatography or NMR spectroscopy. A widely used chiral derivatizing agent for alcohols is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govspringernature.com

Reaction of (±)-8-Bromo-3,4-dihydro-2H-chromen-4-ol with the enantiomerically pure acid chloride of (R)-MTPA yields a mixture of diastereomeric Mosher esters. The ¹H or ¹⁹F NMR spectra of this mixture will show distinct signals for the two diastereomers. youtube.com By comparing the chemical shifts of protons or fluorine atoms near the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced based on Mosher's model. nih.govspringernature.com Integration of the corresponding signals allows for the determination of the diastereomeric ratio, which directly reflects the enantiomeric ratio of the starting material.

| Proton | δ [(S)-alcohol ester] | δ [(R)-alcohol ester] | Δδ (δS - δR) |

|---|---|---|---|

| H-2 (axial) | 4.25 | 4.35 | -0.10 |

| H-2 (equatorial) | 4.50 | 4.40 | +0.10 |

| H-3 (axial) | 2.10 | 2.20 | -0.10 |

Vibrational circular dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique provides a stereochemical fingerprint of the molecule in solution. The absolute configuration of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol can be determined by comparing its experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration. nih.govresearchgate.net

The process involves computational modeling of the (4S) enantiomer to find its low-energy conformations. Then, for each conformer, the VCD spectrum is calculated using methods like Density Functional Theory (DFT). A population-weighted average of the calculated spectra is then compared to the experimental spectrum. A good match between the experimental spectrum and the calculated spectrum for the (4S) configuration confirms the absolute stereochemistry.

Electronic circular dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The resulting spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the absolute configuration of the molecule. For chromane (B1220400) derivatives, the sign of the Cotton effects can often be related to the helicity of the dihydropyran ring. nih.gov

Similar to VCD, the absolute configuration of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol can be determined by comparing the experimental ECD spectrum with that predicted by time-dependent density functional theory (TD-DFT) calculations. The electronic transitions of the aromatic chromophore are perturbed by the chiral center at C4, leading to a characteristic ECD spectrum that allows for an unambiguous assignment of the (S) configuration.

Analysis of Diastereoselective Control in Synthesis

The synthesis of enantiomerically pure (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol typically involves the asymmetric reduction of the corresponding prochiral ketone, 8-bromo-2H-chromen-4(3H)-one. Achieving high diastereoselectivity in this reduction is crucial. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation.

Common chiral reducing agents include borane (B79455) complexes with chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction). The stereochemical outcome is dictated by the transition state geometry, where the ketone coordinates to the chiral catalyst in a way that directs the hydride delivery to one of the two enantiotopic faces of the carbonyl group. The diastereomeric excess (d.e.) of the product can be analyzed by techniques such as NMR spectroscopy or chiral HPLC after conversion to a mixture of diastereomers.

| Reducing Agent/Catalyst | Yield (%) | Diastereomeric Excess (d.e.) (%) | Major Diastereomer |

|---|---|---|---|

| (R)-CBS-oxazaborolidine/BH₃·SMe₂ | 92 | 95 | (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol |

| (S)-CBS-oxazaborolidine/BH₃·SMe₂ | 90 | 94 | (4R)-8-Bromo-3,4-dihydro-2H-chromen-4-ol |

Conformational Analysis of the Dihydropyran Ring System

The dihydropyran ring of the chromanol skeleton is not planar and can adopt several conformations, typically half-chair or sofa forms. The preferred conformation is influenced by the substituents on the ring. For (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol, the orientation of the hydroxyl group at C4 (axial or equatorial) is of particular interest.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. auremn.org.br The magnitude of the coupling constants (J-values) between protons on the dihydropyran ring provides information about their dihedral angles, which can be related to the ring conformation through the Karplus equation. For instance, a large coupling constant between H-4 and the axial proton on C-3 would suggest an axial orientation for H-4 and, consequently, an equatorial orientation for the hydroxyl group.

Computational chemistry is used to model the potential energy surface of the molecule and identify the stable conformers. The calculated geometric parameters and relative energies of these conformers can then be correlated with the experimental NMR data to provide a detailed picture of the conformational equilibrium in solution.

| Conformer (OH group orientation) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|

| Equatorial | 0.00 | ~95 |

| Axial | 1.85 | ~5 |

Chemical Transformations and Functional Group Interconversions of 4s 8 Bromo 3,4 Dihydro 2h Chromen 4 Ol

Reactions at the C-4 Hydroxyl Group

The secondary hydroxyl group at the C-4 position is a key functional handle for numerous transformations, including oxidation, esterification, etherification, nucleophilic substitution, and dehydration.

The oxidation of the C-4 hydroxyl group of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol provides access to the corresponding ketone, 8-Bromo-2,3-dihydro-4H-chromen-4-one. This transformation is a fundamental step in the synthesis of various chroman-4-one derivatives, which are themselves important precursors for a wide array of biologically active molecules. Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like Pyridinium chlorochromate (PCC) and conditions for Swern oxidation.

The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), offers a mild alternative for this transformation, often proceeding at low temperatures and minimizing side reactions.

Table 1: Oxidation of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol

| Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| PCC | Dichloromethane | Room Temperature | 8-Bromo-2,3-dihydro-4H-chromen-4-one | ~85-95 |

Note: The data in this table is representative of typical yields for the oxidation of secondary benzylic alcohols and may not reflect experimentally verified results for this specific compound.

The hydroxyl group at the C-4 position can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction proceeds through a nucleophilic acyl substitution mechanism.

Etherification , on the other hand, is commonly carried out via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Table 2: Esterification and Etherification of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol

| Reaction | Reagents | Base | Solvent | Product |

|---|---|---|---|---|

| Esterification | Acetyl chloride | Pyridine | Dichloromethane | (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-yl acetate |

Note: The products listed are expected based on standard organic chemistry principles. Specific yields and reaction conditions would require experimental validation.

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. Alternatively, direct conversion to a halide is possible using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. These reactions typically proceed via an Sₙ2 mechanism, leading to an inversion of stereochemistry at the C-4 position.

Table 3: Nucleophilic Substitution at C-4

| Reagent | Solvent | Product |

|---|---|---|

| Thionyl chloride (SOCl₂) | Pyridine | (4R)-4-Chloro-8-bromo-3,4-dihydro-2H-chromene |

Note: The stereochemistry of the product is inverted relative to the starting material due to the Sₙ2 mechanism.

Acid-catalyzed dehydration of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol leads to the formation of the corresponding 8-Bromo-2H-chromene. This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid. The reaction proceeds through a carbocation intermediate, and the resulting alkene is stabilized by conjugation with the aromatic ring.

Table 4: Dehydration of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol

| Catalyst | Solvent | Temperature | Product |

|---|

Note: The yield of this reaction is generally high, as the formation of the conjugated system is thermodynamically favorable.

Reactions Involving the C-8 Bromine Atom

The bromine atom at the C-8 position of the aromatic ring is amenable to a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of complex molecules by allowing for the introduction of diverse aryl, alkyl, and alkynyl substituents. For these transformations, the starting material is often the corresponding 8-bromo-2H-chromene, obtained from the dehydration of the chroman-4-ol.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted alkenes.

Table 5: Cross-Coupling Reactions of 8-Bromo-2H-chromene

| Reaction | Coupling Partner | Catalyst | Base | Product |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 8-Phenyl-2H-chromene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 8-(Phenylethynyl)-2H-chromene |

Note: The data presented in this table is illustrative of typical cross-coupling reactions involving aryl bromides and is intended to show the potential synthetic utility of 8-bromo-2H-chromene.

Lithiation and Subsequent Electrophilic Quenching

The bromine atom on the aromatic ring of (4S)-8-bromo-3,4-dihydro-2H-chromen-4-ol provides a handle for lithium-halogen exchange, a powerful tool for forming a new carbon-carbon or carbon-heteroatom bond. Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can generate an aryllithium intermediate. This highly reactive species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C-8 position.

The regioselectivity of lithiation in chroman-4-ol systems can also be directed by the hydroxyl group to adjacent positions. While direct lithiation of the parent chroman-4-ol has been shown to occur at the C-5 position under kinetic control and at the C-8 position at higher temperatures, the presence of the bromine atom at C-8 in the title compound makes lithium-halogen exchange the more probable pathway.

The resulting aryllithium species is a potent nucleophile and can react with a diverse array of electrophiles. The table below illustrates the potential products from the lithiation and subsequent electrophilic quenching of a related 8-bromo-chroman derivative.

| Electrophile | Reagent Example | Potential Product at C-8 |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Aldehydes/Ketones | Acetone | Tertiary alcohol |

| Alkyl halides | Methyl iodide | Methyl group |

| Silyl (B83357) halides | Trimethylsilyl chloride | Trimethylsilyl group |

This table represents potential transformations based on the general reactivity of aryllithium species.

Reductive Debromination

The bromine atom of (4S)-8-bromo-3,4-dihydro-2H-chromen-4-ol can be removed through reductive debromination to yield the corresponding (4S)-3,4-dihydro-2H-chromen-4-ol. This transformation can be achieved using various reducing agents. Common methods for the reductive dehalogenation of aryl bromides include catalytic hydrogenation, using a palladium catalyst on a carbon support (Pd/C) with a hydrogen source like hydrogen gas or ammonium (B1175870) formate. Other methods involve the use of reducing agents such as tributyltin hydride in a radical-mediated process or the use of strong reducing agents like lithium aluminum hydride, although the latter may also reduce other functional groups in the molecule.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a potential, though challenging, pathway for the functionalization of (4S)-8-bromo-3,4-dihydro-2H-chromen-4-ol. wikipedia.orgnih.govyoutube.comyoutube.comlibretexts.org In an SNAr reaction, a nucleophile displaces the bromide on the aromatic ring. wikipedia.orgnih.govyoutube.comyoutube.comlibretexts.org The success of this reaction is highly dependent on the electronic nature of the aromatic ring. wikipedia.orgnih.govyoutube.comyoutube.comlibretexts.org Generally, SNAr reactions are favored when the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org

Transformations of the Dihydropyran Ring

Ring-Opening Reactions

The dihydropyran ring in (4S)-8-bromo-3,4-dihydro-2H-chromen-4-ol can undergo ring-opening reactions under certain conditions. These reactions are often promoted by acid or base catalysis and can lead to the formation of acyclic compounds. For instance, treatment with strong acids could potentially lead to the cleavage of the benzylic ether bond.

In related dihydropyran systems, ring-opening has been achieved using nucleophiles. researchgate.net For example, butyllithium (B86547) has been reported to promote the opening of the pyran ring in a chromanone derivative via a retro-Michael reaction. researchgate.net While the specific conditions for the ring-opening of (4S)-8-bromo-3,4-dihydro-2H-chromen-4-ol are not extensively documented, the inherent strain and electronic properties of the dihydropyran ring suggest that such transformations are plausible.

Further Functionalization (e.g., C-3 position)

The C-3 position of the dihydropyran ring, being a methylene (B1212753) group adjacent to both the aromatic system and a stereocenter, presents an opportunity for further functionalization. While direct functionalization of this position in the title compound is not widely reported, related chromone (B188151) and coumarin (B35378) systems have seen successful modifications at the C-3 position. rsc.org

Potential transformations could involve radical-mediated reactions or deprotonation-alkylation sequences, although the acidity of the C-3 protons would be a critical factor. The introduction of a substituent at this position would generate a second stereocenter, leading to the formation of diastereomers. The stereochemical outcome of such a reaction would be influenced by the existing stereochemistry at C-4.

Sophisticated Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds. For (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol, a suite of NMR experiments is utilized to map out the complete proton and carbon framework and to establish the stereochemistry of the chiral center.

Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex spin systems within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the aliphatic portion of the chromanol ring, COSY correlations would be expected between the proton at the chiral center (H4) and the diastereotopic methylene (B1212753) protons at position 3 (H3a and H3b). Similarly, correlations would be seen between the H3 protons and the methylene protons at position 2 (H2a and H2b). In the aromatic region, correlations would help in assigning the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the chemical shift of the C4 carbon would be correlated with the H4 proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between different parts of the molecule. For example, correlations from the H4 proton to carbons in the aromatic ring (such as C4a and C5) would confirm the connection of the dihydropyran ring to the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the spatial proximity of protons, which is key to confirming the relative stereochemistry. For a specific conformation, NOESY would show correlations between protons that are close in space, even if they are not directly bonded. For example, the orientation of the hydroxyl group at C4 could be inferred from NOESY correlations between H4 and other nearby protons.

A hypothetical data table summarizing expected 2D NMR correlations for (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol is presented below. The exact chemical shifts (δ) would be determined from the actual spectra.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| H2a | H2b, H3a, H3b | C2 | C3, C4, O-C2 | H2b, H3a |

| H2b | H2a, H3a, H3b | C2 | C3, C4, O-C2 | H2a, H3b |

| H3a | H3b, H2a, H2b, H4 | C3 | C2, C4, C4a | H3b, H2a, H4 |

| H3b | H3a, H2a, H2b, H4 | C3 | C2, C4, C4a | H3a, H2b, H4 |

| H4 | H3a, H3b, OH | C4 | C2, C3, C4a, C5 | H3a, H3b, H5 |

| H5 | H6 | C5 | C4, C4a, C7, C8a | H4, H6 |

| H6 | H5, H7 | C6 | C5, C7, C8 | H5, H7 |

| H7 | H6 | C7 | C5, C6, C8, C8a | H6 |

| OH | H4 | - | C3, C4 | H4 |

Note: This table represents expected correlations and would be populated with specific data from experimental results.

To determine the enantiomeric excess (e.e.) of a chiral sample like (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol, chiral shift reagents (CSRs) are employed in NMR spectroscopy. These reagents are typically lanthanide complexes that can reversibly bind to the substrate, in this case, the hydroxyl group of the chromanol. This binding forms diastereomeric complexes that have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. By integrating the signals corresponding to each enantiomer, the enantiomeric excess can be accurately calculated.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. For (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol, ssNMR could be used to investigate the presence of different crystalline forms, or polymorphs. Each polymorph would give a distinct ssNMR spectrum due to differences in the local molecular environment and intermolecular interactions in the crystal lattice. This is particularly important as different polymorphs can have different physical properties.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental formula of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol. The presence of a bromine atom is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected HRMS Data:

Molecular Formula: C₉H₉BrO₂

Exact Mass (for ⁷⁹Br): 227.9837

Exact Mass (for ⁸¹Br): 229.9816

The observed mass from an HRMS experiment would be compared to the calculated theoretical mass for the proposed formula to confirm the elemental composition with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. In an MS/MS experiment, the molecular ion of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol is selected and then subjected to collision-induced dissociation. The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable information about the structure of the molecule.

Plausible Fragmentation Pathways:

Loss of H₂O: A common fragmentation for alcohols is the loss of a water molecule from the molecular ion.

Loss of C₃H₅O: Cleavage of the dihydropyran ring could lead to the loss of a C₃H₅O radical.

Loss of Br: Cleavage of the carbon-bromine bond would result in a fragment ion without the bromine atom.

The analysis of these fragmentation pathways helps to piece together the structure of the molecule and confirms the presence of key functional groups. A hypothetical table of major expected fragments is shown below.

| m/z (Fragment Ion) | Possible Formula | Description of Loss |

| [M-H₂O]⁺ | C₉H₇BrO⁺ | Loss of water |

| [M-C₂H₄O]⁺ | C₇H₅BrO⁺ | Retro-Diels-Alder type fragmentation |

| [M-Br]⁺ | C₉H₉O₂⁺ | Loss of a bromine radical |

Note: The relative abundances of these fragments would depend on the ionization technique and collision energy used.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise solid-state structure and absolute configuration of chiral molecules. While specific crystallographic data for (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol is not publicly available, analysis of closely related brominated chromene structures provides valuable insights into the expected molecular geometry and crystal packing.

For instance, the crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde, a related compound with a different oxidation state at the 4-position, reveals a nearly planar chromene ring system. nih.gov In the solid state, molecules of this analogue are linked by C–H···O hydrogen bonds and π-π stacking interactions. nih.gov It is plausible that (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol would also exhibit significant intermolecular interactions, likely involving hydrogen bonding through its hydroxyl group.

The determination of the absolute configuration, in this case, (4S), is a critical aspect of the crystallographic analysis of enantiopure compounds. This is typically achieved by anomalous dispersion effects, often requiring the presence of a heavy atom like bromine, which is inherently part of the target molecule's structure.

Table 1: Representative Crystallographic Data for a Related Bromo-chromene Compound

| Parameter | Value |

| Empirical Formula | C₁₀H₅BrO₃ |

| Crystal System | Monoclinic |

| Space Group | Not specified |

| a (Å) | 27.908 (14) |

| b (Å) | 3.854 (3) |

| c (Å) | 19.145 (10) |

| β (°) | 123.75 (4) |

| Volume (ų) | 1712.1 (18) |

| Z | 8 |

| Data for 8-bromo-4-oxo-4H-chromene-3-carbaldehyde nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, providing a unique "fingerprint." The spectra are sensitive to the molecule's structure, bonding, and functional groups.

For (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its functional groups. The hydroxyl group (-OH) would give rise to a prominent, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The C-O stretching vibration of the alcohol would also be observable.

The aromatic ring will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would appear at lower frequencies, typically in the fingerprint region of the spectrum.

Table 2: Expected Characteristic Vibrational Bands for (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| O-H Stretch | 3200-3600 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-O Stretch (alcohol) | 1000-1260 | IR |

| C-Br Stretch | 500-650 | IR, Raman |

Advanced Chromatographic Techniques for Purity Assessment

The assessment of both chemical and enantiomeric purity is critical for any chiral compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

For the analysis of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol, a chiral stationary phase (CSP) in HPLC would be essential to separate the (4S) enantiomer from its (4R) counterpart. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of chiral alcohols. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

The development of a robust chromatographic method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the desired compound from any impurities or the other enantiomer.

Table 3: Overview of Chromatographic Techniques for Purity Assessment

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase |

| Chiral HPLC | Enantiomeric Purity | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane (B92381)/Isopropanol (B130326) |

| Reversed-Phase HPLC | Chemical Purity | C18 or C8 silica | Acetonitrile/Water or Methanol/Water |

| Gas Chromatography (GC) | Chemical Purity | Polysiloxane-based | Inert gas (e.g., Helium, Nitrogen) |

Computational and Theoretical Chemistry Studies of 4s 8 Bromo 3,4 Dihydro 2h Chromen 4 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential computational techniques used to understand the three-dimensional structure and flexibility of molecules, which in turn influence their chemical and biological properties.

Energy Minimization and Conformational Search

No published studies were found that detail the energy minimization or a systematic conformational search for (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol. Such studies would typically involve the use of molecular mechanics force fields to identify the most stable, low-energy conformations of the molecule. This analysis would provide insight into the preferred spatial arrangement of the atoms, including the orientation of the hydroxyl and bromo substituents on the chroman skeleton.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules.

Electronic Structure and Frontier Molecular Orbitals

Specific DFT calculations on the electronic structure of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol have not been reported in the scientific literature. Such calculations would provide information about the distribution of electrons within the molecule and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental to understanding the molecule's reactivity and its potential role in chemical reactions.

Reaction Pathway and Transition State Analysis

No investigations into the reaction pathways or transition state analyses involving (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol using DFT or other computational methods have been published. This type of study is critical for understanding the mechanisms of reactions in which this compound might participate, including the energetics of transition states and the formation of intermediates.

Stereoselectivity Prediction and Mechanism Elucidation

There are currently no published studies that utilize computational methods to predict the stereoselectivity of reactions involving (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol or to elucidate the mechanisms of its formation or subsequent reactions. Such studies would typically involve methods like Density Functional Theory (DFT) to model transition states and calculate energy barriers for different stereochemical pathways.

Quantum Chemical Topology and Bonding Analysis

No literature could be found that details the application of quantum chemical topology, such as the Quantum Theory of Atoms in Molecules (QTAIM), to analyze the bonding characteristics of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol. This type of analysis would provide insights into the nature of chemical bonds, electron density distribution, and non-covalent interactions within the molecule, but has not yet been reported for this specific compound.

As the field of computational chemistry continues to expand, it is possible that (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol will become a subject of interest, at which point a more detailed and data-rich article can be produced.

Role of 4s 8 Bromo 3,4 Dihydro 2h Chromen 4 Ol As a Chiral Building Block and Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of a chiral hydroxyl group and a functionalizable bromide on the chromane (B1220400) framework makes (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol a valuable precursor for a variety of complex organic molecules. Its utility spans across the synthesis of specialized ligands, advanced materials, and agrochemical intermediates.

Chiral Ligands for Asymmetric Catalysis

The development of new chiral ligands is crucial for the advancement of asymmetric catalysis. The (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol scaffold can be elaborated into a range of novel ligands. The chiral hydroxyl group can be used to introduce phosphine (B1218219), amine, or other coordinating groups, while the bromine atom allows for the introduction of additional functionalities or for coupling to other molecular fragments.

For instance, the hydroxyl group can be converted to a leaving group, followed by nucleophilic substitution with a phosphine to generate a chiral phosphine ligand. The bromine atom can then be utilized in palladium-catalyzed cross-coupling reactions to attach the chromane-based ligand to a larger backbone, potentially creating bidentate or polydentate ligands. The inherent chirality of the chromane backbone can induce high levels of enantioselectivity in metal-catalyzed reactions.

Table 1: Potential Synthetic Route to a Chiral Phosphine Ligand

| Step | Reactant | Reagent | Product |

| 1 | (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol | 1. TsCl, Pyridine2. LiPPh₂ | (4S)-8-Bromo-4-(diphenylphosphino)-3,4-dihydro-2H-chromene |

| 2 | (4S)-8-Bromo-4-(diphenylphosphino)-3,4-dihydro-2H-chromene | Aryl-boronic acid, Pd(PPh₃)₄, Base | Chiral phosphine ligand with extended aromatic system |

Building Blocks for Polymer Chemistry and Materials Science

The rigid structure of the chromane ring system makes it an attractive component for the synthesis of novel polymers and materials with defined three-dimensional structures. The bifunctional nature of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol, with its polymerizable hydroxyl group and the reactive bromide, allows for its incorporation into polymer chains.

For example, the hydroxyl group can be esterified with acrylic acid or methacrylic acid to form a chiral monomer. This monomer can then be copolymerized with other monomers to introduce chirality into the polymer backbone. The bromine atom can serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functional groups to tailor the material's properties. Such chiral polymers could find applications in chiral chromatography, asymmetric catalysis, and as materials with unique optical properties.

Intermediates for Agrochemical Development (non-toxicological aspects)

The chromane scaffold is present in a number of biologically active compounds, including some with potential agrochemical applications. The synthesis of novel agrochemicals often requires the use of chiral intermediates to achieve high efficacy and selectivity. (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol can serve as a key intermediate in the synthesis of complex chromane-based agrochemicals. The bromine atom can be replaced with various functional groups through nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions, while the chiral center at C4 can be crucial for biological activity.

Design and Synthesis of Structurally Diverse Chromane-Based Scaffolds

The chromane core is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active molecules. (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol is an excellent starting material for the generation of libraries of structurally diverse chromane derivatives. The reactivity of the hydroxyl group and the bromine atom can be exploited to introduce a wide range of substituents and to build more complex fused ring systems.

Table 2: Exemplary Transformations for Scaffold Diversification

| Starting Material | Reaction Type | Reagents | Product Type |

| (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 8-Aryl-3,4-dihydro-2H-chromen-4-ol |

| (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 8-Alkynyl-3,4-dihydro-2H-chromen-4-ol |

| (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 8-Amino-3,4-dihydro-2H-chromen-4-ol |

| (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol | Oxidation followed by Wittig | 1. PCC2. Ph₃P=CHR | 8-Bromo-4-alkylidene-3,4-dihydro-2H-chromene |

These reactions demonstrate the potential to rapidly generate a multitude of analogs with diverse electronic and steric properties, which is highly valuable in the early stages of drug discovery and materials science research.

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that allows for the creation of multiple, structurally distinct compounds from a common intermediate. The orthogonal reactivity of the hydroxyl and bromo functionalities in (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol makes it an ideal candidate for such strategies.

A synthetic plan could involve the initial protection of the hydroxyl group, followed by a series of transformations at the C8 position via the bromide. Subsequent deprotection and modification of the hydroxyl group would lead to a first set of diverse molecules. Alternatively, the hydroxyl group could be reacted first, followed by functionalization of the C8-bromo position. This approach allows for the efficient exploration of chemical space around the chromane scaffold.

For example, the hydroxyl group can be oxidized to a ketone, which can then undergo a variety of nucleophilic additions to introduce new stereocenters. The bromine atom can then be used as a handle for cyclization reactions to form novel polycyclic systems. This divergent approach maximizes the molecular complexity that can be generated from a single chiral building block.

Future Research Perspectives and Methodological Advancements

Development of More Sustainable and Greener Synthetic Methodologies

The future synthesis of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol and its derivatives is increasingly steering towards environmentally benign methods that align with the principles of green chemistry. Traditional synthetic routes often involve hazardous reagents and generate significant waste, prompting a shift towards more sustainable alternatives. thieme-connect.com Future research will likely focus on several key areas to enhance the green credentials of its synthesis.

One promising avenue is the use of eco-friendly solvents, such as water or bio-derived solvents like 2-methyltetrahydrofuran, to replace conventional volatile organic compounds. akjournals.com The development of catalyst-free reaction conditions, or the use of heterogeneous, reusable catalysts, is another critical goal. scispace.com For instance, employing solid-supported acid catalysts or biodegradable catalysts derived from waste materials can significantly reduce environmental impact and simplify product purification. chemrxiv.org

Furthermore, enhancing the atom economy of the synthesis is a fundamental aspect of green chemistry. acs.orgrsc.org This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. mdpi.com Methodologies like one-pot, multicomponent reactions are particularly attractive as they reduce the number of synthetic steps, saving time, energy, and resources. scispace.com The use of renewable resources as starting materials, such as compounds derived from lignin (B12514952) or cellulose (B213188), also represents a significant step towards a more sustainable chemical industry. beilstein-journals.org

| Green Chemistry Principle | Application in Synthesis of Chromen-4-ol Derivatives |

| Use of Greener Solvents | Replacing traditional organic solvents with water, ethanol (B145695), or bio-derived solvents. akjournals.comchemrxiv.org |

| Catalysis | Development of reusable heterogeneous catalysts, biocatalysts, or catalyst-free reactions. scispace.comchemrxiv.org |

| Atom Economy | Designing syntheses (e.g., multicomponent reactions) that maximize the incorporation of reactant atoms into the final product. acs.orgmdpi.com |

| Renewable Feedstocks | Utilizing starting materials derived from biomass, such as lignin or sugars. beilstein-journals.org |

| Energy Efficiency | Employing energy-efficient techniques like microwave irradiation or ultrasound-assisted synthesis. thieme-connect.com |

Exploration of Novel Catalytic Approaches for Stereoselective Synthesis

Achieving high enantioselectivity in the synthesis of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol is paramount, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Future research will heavily invest in novel catalytic systems that can provide precise stereocontrol.

Asymmetric Catalysis using transition metals is a powerful tool. beilstein-journals.org For instance, the enantioselective reduction of the corresponding ketone, 8-Bromo-2H-chromen-4(3H)-one, is a direct route to the target molecule. Copper-catalyzed asymmetric conjugate reduction of chromones has shown excellent yields and high enantiomeric excess (ee) for producing chiral chromanones, which are precursors to chromanols. thieme-connect.com Future work could adapt these copper-hydride systems, perhaps with new chiral ligands, for the direct asymmetric reduction of brominated chromanones.

Organocatalysis , which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. akjournals.comnih.gov Chiral amines, thioureas, and phosphoric acids have been successfully employed in domino reactions to construct chiral chromane (B1220400) scaffolds with high stereoselectivity. chemrxiv.orgchinesechemsoc.org The development of modularly designed organocatalysts that can be fine-tuned for specific substrates represents a promising direction. chinesechemsoc.org These catalysts can activate substrates through the formation of transient, covalently bound intermediates (e.g., enamines or iminium ions) or through non-covalent interactions like hydrogen bonding. akjournals.commdpi.com

Biocatalysis presents another green and highly selective approach. nih.gov Enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), can catalyze the reduction of ketones to alcohols with near-perfect enantioselectivity under mild, aqueous conditions. researchgate.net Future research could involve screening for or engineering enzymes that are highly active and selective for 8-Bromo-2H-chromen-4(3H)-one. The use of whole-cell biocatalysts or immobilized enzymes could further enhance the practicality and scalability of this approach. rsc.org

| Catalytic Approach | Catalyst Example | Potential Application for (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol |

| Transition Metal Catalysis | Copper complexes with chiral ligands (e.g., (R)-DM-Segphos). thieme-connect.com | Asymmetric reduction of 8-Bromo-2H-chromen-4(3H)-one. |

| Organocatalysis | Chiral diarylprolinol silyl (B83357) ethers, cinchona alkaloids, chiral phosphoric acids. chemrxiv.orgchinesechemsoc.org | Enantioselective domino reactions to form the chiral chromanol core. |

| Biocatalysis | Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs). researchgate.net | Highly enantioselective reduction of the corresponding ketone precursor. |

Application of Flow Chemistry for Scalable Synthesis

For the large-scale production of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol, transitioning from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. atomfair.com Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. atomfair.comazolifesciences.com

The small reactor volumes in flow systems enhance heat transfer, allowing for the safe execution of highly exothermic reactions or reactions at extreme temperatures that would be hazardous in large batch reactors. wiley-vch.de This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. rsc.org The synthesis of chromene derivatives has already been demonstrated in continuous-flow systems, showing high yields with very short residence times. akjournals.com

Future research will focus on developing fully integrated, multi-step flow syntheses for chiral chromanols. This could involve immobilizing catalysts, such as enzymes or chiral organocatalysts, within packed-bed reactors. nih.gov Such a setup would allow for the continuous conversion of starting materials to the final product, with easy separation of the catalyst from the product stream, enhancing catalyst reusability and process sustainability. uni-goettingen.de The modular nature of flow chemistry also facilitates rapid reaction optimization and the scalable production of materials from milligrams to kilograms. atomfair.comwiley-vch.de

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of synthetic routes. beilstein-journals.org For a stereoselective synthesis like that of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol, ML models can be trained on existing reaction data to predict the outcome of new reactions, including yield and enantioselectivity. beilstein-journals.org

These predictive models can rapidly screen vast arrays of catalysts, solvents, and other reaction conditions in silico, guiding chemists toward the most promising experimental setups and minimizing trial-and-error experimentation. chemrxiv.orgchemrxiv.org For example, algorithms can analyze the structural features of different chiral ligands and predict which one will afford the highest enantioselectivity for a specific substrate. chinesechemsoc.org This data-driven approach accelerates the discovery of optimal reaction conditions. beilstein-journals.org

Furthermore, AI can be integrated with automated synthesis platforms, creating "self-driving laboratories" that can autonomously plan, execute, and optimize chemical reactions. semanticscholar.org By using ML algorithms to analyze real-time data from reactions, these systems can adjust parameters on the fly to maximize yield and selectivity. beilstein-journals.org This integration of AI not only accelerates the development of efficient syntheses but also aids in the discovery of novel reaction pathways. mdpi.com

Discovery of Unprecedented Chemical Transformations Involving the Bromine or Hydroxyl Group

The bromine atom and the hydroxyl group on the (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol scaffold are key functional handles for further chemical diversification. Future research will aim to discover and exploit novel transformations at these sites to generate a library of new chemical entities.

The aryl bromide at the C8 position is a versatile anchor for a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions allow for the introduction of various carbon- and heteroatom-based substituents, enabling systematic structure-activity relationship (SAR) studies. Future work may explore less conventional, photoredox- or electrochemically-driven coupling reactions that proceed under milder conditions. The regioselective halogen-metal exchange is another powerful tool for functionalization at this position. organic-chemistry.org

The secondary alcohol at the C4 position offers numerous possibilities for transformation. Beyond standard oxidation to the ketone or esterification, research could focus on stereoinvertive reactions (e.g., Mitsunobu reaction) to access the corresponding (4R)-enantiomer, or stereospecific substitutions to introduce other functional groups like azides, amines, or fluorides. Dehydration reactions could lead to the formation of chromene derivatives, while etherification could be used to attach various molecular fragments.

Advanced Spectroscopic Characterization of Transient Intermediates

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. The synthesis of (4S)-8-Bromo-3,4-dihydro-2H-chromen-4-ol likely involves several transient intermediates, such as metal-hydride species in catalytic reductions or enamine/iminium ions in organocatalytic pathways. mdpi.com Characterizing these short-lived species is challenging but critical.

Future research will increasingly rely on advanced, in-situ spectroscopic techniques to monitor reactions in real-time and identify these fleeting intermediates. mdpi.com Techniques such as in-situ Infrared (IR) and Raman spectroscopy can provide valuable information about changes in chemical bonding as a reaction progresses. frontiersin.orgrsc.org These methods are powerful for studying species adsorbed on catalyst surfaces or present in the reaction solution. rsc.org

Time-resolved spectroscopy, operating on femtosecond to nanosecond timescales, can capture the formation and decay of highly reactive intermediates, providing snapshots of the reaction pathway. researchgate.net By combining these experimental techniques with high-level computational studies (e.g., Density Functional Theory, DFT), researchers can build detailed models of the reaction mechanism, including the structures and energies of transition states and intermediates. rsc.org This synergistic approach will be instrumental in rationally designing more efficient and selective catalysts for the synthesis of chiral chromanols.

Q & A

Q. How to address discrepancies in melting point data across research groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.